Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

Muscarinic receptor pharmacology Structure-activity relationship Arecoline analogs

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate (CAS 1398534-58-1, MFCD22423105) is a synthetic small molecule belonging to the N-substituted 1,2,5,6-tetrahydropyridine ester class, defined by a tetrahydropyridine ring bearing an N-benzyl group and a methyl propanoate side chain at the 3-position. The compound has a molecular formula of C16H21NO2, a molecular weight of 259.34 g/mol, a calculated LogP of approximately 2.71, and a topological polar surface area (tPSA) of 29.5 Ų.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 1398534-58-1
Cat. No. B11718533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate
CAS1398534-58-1
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3
InChIKeyFHRNDAAIZFFPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate (CAS 1398534-58-1): Structural and Pharmacological Context for Procurement Decision-Making


Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate (CAS 1398534-58-1, MFCD22423105) is a synthetic small molecule belonging to the N-substituted 1,2,5,6-tetrahydropyridine ester class, defined by a tetrahydropyridine ring bearing an N-benzyl group and a methyl propanoate side chain at the 3-position . The compound has a molecular formula of C16H21NO2, a molecular weight of 259.34 g/mol, a calculated LogP of approximately 2.71, and a topological polar surface area (tPSA) of 29.5 Ų . Its core scaffold is structurally related to the naturally occurring muscarinic agonist arecoline, but the N-benzyl substitution and the two-carbon propanoate elongation at the 3-position distinguish it from the classical tetrahydropyridine-3-carboxylate pharmacophore [1]. It is commercially offered as a versatile small-molecule building block at 95% purity for research use .

Why Arecoline or N-Benzyl-3-Carboxylate Analogs Cannot Substitute for Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate in Muscarinic Probe or Scaffold Applications


The tetrahydropyridine ester class exhibits extreme sensitivity to N-substitution size and 3-position side-chain length in determining muscarinic receptor activity. Literature SAR data from the guvacine/arecoline series demonstrate that replacing the N-methyl group with an N-benzyl group results in a decrease or complete loss of muscarinic agonistic activity at both atrial and ileal receptors [1]. Furthermore, elongation of the 3-position ester from a carboxylate to a propanoate introduces an additional freely rotatable carbon–carbon bond, altering both the conformational landscape and the LogP/PSA balance relative to the N-benzyl-3-carboxylate analog (CAS 88928-69-2) . Consequently, a researcher who substitutes the target compound with arecoline (N-methyl, 3-carboxylate; Ki = 3.3 nM at M1 [2]) or with the N-benzyl-3-carboxylate ester will encounter a fundamentally different activity profile, lipophilicity, and receptor interaction mode. The specific combination of N-benzyl and 3-propanoate features defines a distinct chemical space that cannot be recapitulated by any single commercially available congener.

Differential Evidence for Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: Quantitative Comparisons Against Structural Analogs


N-Benzyl vs. N-Methyl Substitution: Class-Level SAR Indicating Abolished Muscarinic Agonism

In the guvacine/arecoline ester series, replacement of the N-methyl group with N-benzyl results in a decrease or complete loss of muscarinic agonistic activity, as measured in isolated rat ileum and electrically paced left atria [1]. While quantitative Ki values for the exact target compound are not publicly reported, the class-level SAR indicates that compounds bearing N-benzyl substitution on the tetrahydropyridine ring exhibit negligible agonist efficacy at muscarinic receptors, in contrast to arecoline (N-methyl analog) which displays a Ki of 3.3 nM at the M1 receptor [2]. This differential suggests that the target compound is better suited as a negative control probe or an inactive scaffold intermediate rather than a direct muscarinic agonist tool compound.

Muscarinic receptor pharmacology Structure-activity relationship Arecoline analogs

Propanoate vs. Carboxylate Ester Side Chain: Impact on Lipophilicity and Conformational Flexibility

The target compound incorporates a two-carbon elongation (propanoate) at the 3-position relative to the N-benzyl-3-carboxylate analog (CAS 88928-69-2, C14H17NO2). This structural difference translates into a calculated LogP of 2.71 and a tPSA of 29.5 Ų for the target compound . In contrast, the N-benzyl-3-carboxylate analog (CAS 88928-69-2) has a lower molecular weight (231.29 g/mol), a reduced LogP (estimated ~1.9), and five rotatable bonds versus six for the target compound (due to the additional ethylene unit) . The increased LogP and rotatable bond count of the target compound are expected to influence membrane permeability and protein-binding entropy differently from the carboxylate scaffold, making it a preferred starting point for programs requiring higher lipophilicity or a conformationally adaptable linker.

Physicochemical profiling Medicinal chemistry Scaffold design

Synthetic Accessibility via Methyl Acrylate Michael Addition: A Route Distinct from Arecoline-Type Syntheses

The target compound is synthesized by Michael addition of 1-benzyl-1,2,5,6-tetrahydropyridine to methyl acrylate . This route is mechanistically and operationally distinct from the synthesis of the N-benzyl-3-carboxylate analog (CAS 88928-69-2), which is typically prepared via N-benzylation of methyl nicotinate followed by partial reduction . The methyl acrylate route enables direct installation of the propanoate side chain without requiring a separate homologation step, potentially offering higher step economy for researchers who need the propanoate functionality in their final target. For laboratories building focused libraries around the propanoate spacer, the target compound eliminates the need to perform a two-carbon homologation of the carboxylate scaffold.

Synthetic chemistry Building block procurement 1,4-Addition

Optimal Procurement and Deployment Scenarios for Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate Based on Quantitative Differential Evidence


Negative Control Probe for Muscarinic Receptor Agonist Screening Campaigns

Based on the class-level SAR showing that N-benzyl substitution abolishes muscarinic agonism in tetrahydropyridine esters [1], the target compound is ideally deployed as a structurally matched negative control (inactive scaffold) in M1–M5 receptor agonist screening panels. It provides a benzyl-substituted tetrahydropyridine core that controls for non-specific effects while lacking the N-methyl pharmacophore essential for receptor activation, unlike the positive control arecoline (Ki = 3.3 nM at M1) [2].

Medicinal Chemistry Scaffold for Propanoate-Spaced Library Synthesis

The pre-installed propanoate side chain, accessible via methyl acrylate Michael addition [1], makes this compound a preferred starting scaffold for combinatorial libraries requiring a two-carbon linker between the tetrahydropyridine ring and downstream amide or ester coupling partners. Compared to purchasing the N-benzyl-3-carboxylate analog (CAS 88928-69-2) and performing a homologation, this scaffold reduces synthetic step count by one to two steps and avoids the use of diazomethane or Arndt–Eistert chemistry.

CNS Penetration Optimization Programs Requiring Elevated LogP

With a calculated LogP of 2.71 and a tPSA of 29.5 Ų [1], the target compound resides in a favorable CNS-permeant chemical space relative to the less lipophilic N-benzyl-3-carboxylate analog (estimated LogP ~1.9). For neuroscience programs where a tetrahydropyridine core with an N-benzyl motif and moderate lipophilicity is desired, this compound offers a distinct entry point without requiring additional alkylation to boost LogP.

Quote Request

Request a Quote for Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.